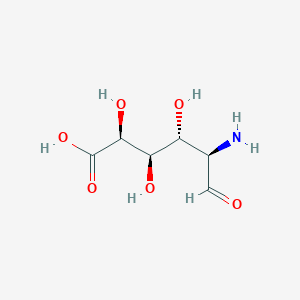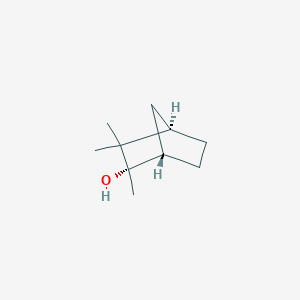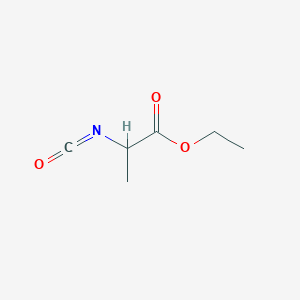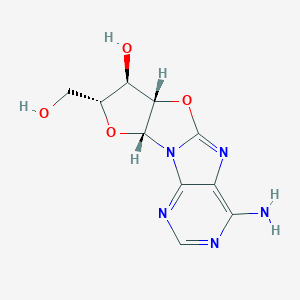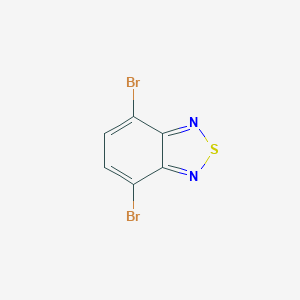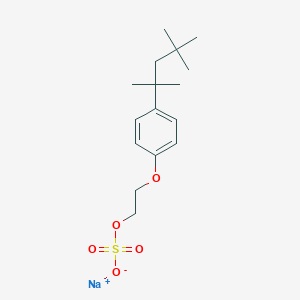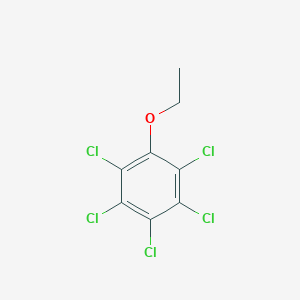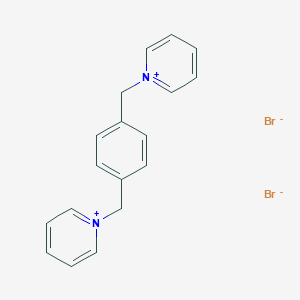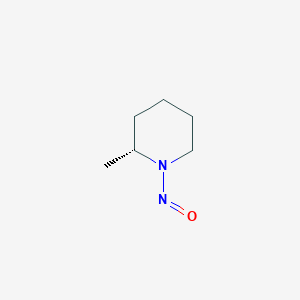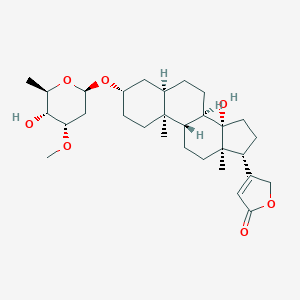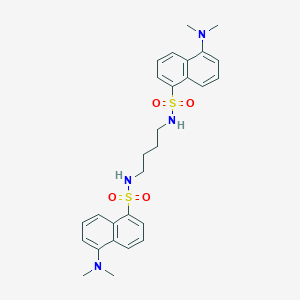![molecular formula C22H46O3Si B082764 Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester CAS No. 15075-70-4](/img/structure/B82764.png)
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester, commonly known as Methyl stearate, is a fatty acid ester that is widely used in chemical and pharmaceutical industries. It is a colorless, odorless, and non-toxic liquid that is soluble in organic solvents but insoluble in water. Methyl stearate is used as a solvent, lubricant, and emulsifier in various applications.
Wirkmechanismus
The mechanism of action of Methyl stearate is not well understood. It is believed to act as a surfactant and solubilize lipids in aqueous solutions. It has also been shown to have antimicrobial properties against a range of microorganisms, including bacteria and fungi.
Biochemische Und Physiologische Effekte
Methyl stearate has been shown to have low toxicity and is generally considered safe for use in various applications. It is metabolized in the body to stearic acid and methanol, which are both naturally occurring substances. Methyl stearate has been shown to have no significant effect on blood glucose levels, lipid profiles, or liver function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl stearate has several advantages for use in lab experiments, including its low toxicity, low cost, and availability. It is also a relatively stable compound that can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its limited compatibility with some materials such as certain plastics and rubbers.
Zukünftige Richtungen
There are several future directions for research on Methyl stearate, including:
1. The development of new synthesis methods that are more efficient and environmentally friendly.
2. The study of the mechanism of action of Methyl stearate and its potential as a therapeutic agent.
3. The investigation of the antimicrobial properties of Methyl stearate and its potential use as a disinfectant.
4. The evaluation of the safety and efficacy of Methyl stearate in various applications, including as a solvent, lubricant, and emulsifier.
5. The exploration of the potential of Methyl stearate as a renewable and sustainable source of energy.
In conclusion, Methyl stearate is a versatile compound that has various applications in chemical and pharmaceutical industries. It has low toxicity, low cost, and availability, making it an attractive choice for use in lab experiments. Further research is needed to fully understand the mechanism of action of Methyl stearate and its potential as a therapeutic agent and renewable energy source.
Synthesemethoden
Methyl stearate can be synthesized by the esterification of stearic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is exothermic and requires careful temperature control. The yield of the reaction can be improved by using excess methanol and removing the water formed during the reaction by azeotropic distillation.
Wissenschaftliche Forschungsanwendungen
Methyl stearate has been used in various scientific research applications such as:
1. As a solvent in the extraction of natural products from plants and animals.
2. As a lubricant in the preparation of solid dosage forms such as tablets and capsules.
3. As an emulsifier in the formulation of creams, lotions, and ointments.
4. As a model compound in the study of the properties of fatty acid esters.
5. As a standard in the analysis of fatty acid esters by gas chromatography.
Eigenschaften
CAS-Nummer |
15075-70-4 |
|---|---|
Produktname |
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester |
Molekularformel |
C22H46O3Si |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
methyl 12-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3 |
InChI-Schlüssel |
WBWFOZDCBKQZRY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
Synonyme |
12-(Trimethylsilyloxy)octadecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



